molecular formula C18H15N5O2 B2570643 N-(2-cyanophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-64-7

N-(2-cyanophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2570643
CAS No.: 871323-64-7
M. Wt: 333.351
InChI Key: QDCCOIZVIYHMGE-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by:

  • A 1,2,3-triazole core substituted with a 2-methoxyphenyl group at position 1 and a methyl group at position 4.
  • A carboxamide group at position 4, linked to a 2-cyanophenyl substituent.

Properties

IUPAC Name

N-(2-cyanophenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c1-12-17(18(24)20-14-8-4-3-7-13(14)11-19)21-22-23(12)15-9-5-6-10-16(15)25-2/h3-10H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCCOIZVIYHMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-cyanophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a , where an azide reacts with an alkyne to form the triazole ring.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative under appropriate conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

N-(2-cyanophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

N-(2-cyanophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, enabling the development of new materials and chemicals.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and the functional groups attached to it can form hydrogen bonds, hydrophobic interactions, and π-π stacking with the target molecules, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Carboxamide Phenyl Group

a) N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide ()
  • Key Differences: Carboxamide phenyl group: 4-ethoxy (electron-donating) vs. 2-cyano (electron-withdrawing). Molecular weight: 352.394 vs.
  • Implications: The ethoxy group may enhance solubility compared to the cyano group, which could improve bioavailability but reduce binding affinity to hydrophobic targets.
b) N-(2-Ethoxyphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide ()
  • Key Differences :
    • Carboxamide phenyl: 2-ethoxy (ortho-substituted).
    • Triazole substituent: 4-isopropylphenyl (bulky, hydrophobic) vs. 2-methoxyphenyl .
c) N-(2-Cyanophenyl)-5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide ()
  • Key Differences :
    • Triazole substituent: 3-phenylbenzo[c]isoxazol-5-yl (rigid, planar heterocycle) vs. 2-methoxyphenyl .
    • Yield: 82% (synthetic feasibility comparable to target compound).
  • Implications :
    • The benzoisoxazole moiety may enhance π-π stacking interactions, improving binding to aromatic enzyme pockets.

Variations in Triazole Substituents

a) N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Derivatives ()
  • Key Differences :
    • Triazole substituent: 4-methylphenyl (electron-neutral) vs. 2-methoxyphenyl .
    • Synthetic route: Uses thionyl chloride for carboxamide activation, similar to target compound.
  • Implications :
    • The methyl group may reduce steric effects compared to methoxy, favoring synthetic yields (e.g., 86–93% in related derivatives).
b) 1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide ()
  • Key Differences :
    • Contains two triazole rings , with a second triazole at the carboxamide phenyl.
  • Implications :
    • The bistriazole structure may increase rigidity and hydrogen-bonding capacity, enhancing selectivity for enzymes like kinases.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Carboxamide Substituent Triazole Substituent Molecular Weight Notable Properties
N-(2-cyanophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (Target) 2-cyanophenyl 2-methoxyphenyl - High polarity, moderate solubility
N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide () 4-ethoxyphenyl 2-methoxyphenyl 352.394 Enhanced solubility
N-(2-Cyanophenyl)-5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide () 2-cyanophenyl 3-phenylbenzo[c]isoxazol-5-yl - Rigid structure, high binding affinity

Biological Activity

N-(2-cyanophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure features a triazole ring, which is known for its diverse biological activities. The presence of the cyanophenyl and methoxyphenyl groups contributes to its lipophilicity and potential interactions with biological targets. The IUPAC name reflects its complex structure:

  • IUPAC Name : this compound
  • Molecular Formula : C18H15N5O2
  • Molecular Weight : 325.35 g/mol

Anticancer Activity

Recent studies have evaluated the anticancer potential of various triazole derivatives, including this compound. Compounds in this class have demonstrated significant antiproliferative effects against various cancer cell lines.

Key Findings :

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
  • IC50 Values : Some derivatives exhibited IC50 values as low as 1.1 μM in MCF-7 cells, indicating potent activity compared to standard chemotherapeutics such as doxorubicin and 5-fluorouracil .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes such as thymidylate synthase (TS). Inhibition of TS disrupts DNA synthesis, leading to apoptosis in cancer cells. Molecular docking studies have further elucidated the binding affinities of these compounds to target proteins involved in cancer progression .

Antimicrobial Activity

In addition to anticancer properties, this compound has also been assessed for antimicrobial activity.

Tested Pathogens :

  • Escherichia coli
  • Staphylococcus aureus

Some derivatives demonstrated significant inhibition against these pathogens, suggesting that the triazole moiety may enhance membrane permeability or interfere with bacterial metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of triazole derivatives. Key factors influencing activity include:

  • Substituents on the Aromatic Rings : Electron-donating groups (e.g., methoxy) enhance lipophilicity and cellular uptake.
  • Triazole Ring Positioning : The position of substituents on the triazole ring can affect binding affinity to target proteins.

A comparative analysis of related compounds has shown that modifications in substituent groups can lead to variations in both anticancer and antimicrobial potency .

Case Studies

Several case studies highlight the efficacy of triazole derivatives:

  • Compound Evaluation in Cancer Research :
    • A study on a series of triazole hybrids showed that modifications led to enhanced cytotoxicity against lung cancer cell lines, with some compounds inducing apoptosis via reactive oxygen species (ROS) generation .
  • Antimicrobial Testing :
    • In a comparative study, certain triazole derivatives exhibited comparable or superior activity against S. aureus compared to traditional antibiotics, indicating potential for development as new antimicrobial agents .

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